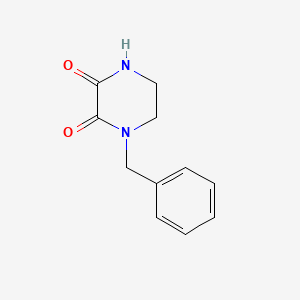

1-Benzyl-2,3-piperazinedione

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Pharmacology

Summary of Application

1-Benzyl-2,3-piperazinedione has been explored for its potential as an antitumor agent. Its derivatives have shown promising results in inhibiting cancer cell growth .

Experimental Procedures

Synthesis of various piperazinedione derivatives followed by in vitro screening against cancer cell lines. The lead compounds were identified based on their growth inhibition properties .

Results

Some derivatives exhibited significant anticancer activities, with one compound showing 50% cancer cell growth inhibition at concentrations less than 10 nM in multiple cell lines .

Organic Synthesis

Summary of Application

This compound is utilized in the synthesis of nitrogen compounds through Stevens rearrangement reactions, which are fundamental in organic chemistry .

Experimental Procedures

The process involves difluorocarbene-induced rearrangements stemming from in situ generated difluoromethyl ammonium ylides .

Results

The rearrangement allows for the production of various tertiary amines and amino acids under mild conditions, highlighting the versatility of this approach .

Medicinal Chemistry

Summary of Application

In medicinal chemistry, 1-Benzyl-2,3-piperazinedione is used to create bioactive compounds with potential therapeutic applications .

Experimental Procedures

The compound serves as a building block for synthesizing various analogs with optimized pharmacological profiles .

Results

The synthesized compounds are then tested for their biological activity, such as anti-inflammatory or antimicrobial properties .

Biochemistry

Summary of Application

The compound has been identified in the production of metabolites with antioxidant activity by certain fungi, showcasing its role in bioactive compound synthesis .

Experimental Procedures

Submerged fermentation techniques are employed to cultivate fungi, followed by the extraction and identification of metabolites .

Results

Metabolites produced exhibit high antioxidant activity, with significant inhibition percentages against various radicals .

Analytical Chemistry

Summary of Application

1-Benzyl-2,3-piperazinedione is involved in analytical methods such as the RuO4-mediated oxidation of tertiary amines, aiding in the understanding of reaction mechanisms .

Experimental Procedures

The compound undergoes oxidation, and the reaction products are analyzed to deduce the reaction pathway .

Results

The study of these reactions provides insights into the regioselectivity and intermediate formation during oxidation processes .

Chemical Engineering

Summary of Application

In chemical engineering, the compound is used in the development of new synthetic routes and the optimization of reaction conditions for industrial-scale production .

Experimental Procedures

Engineering principles are applied to scale up the synthesis processes, focusing on efficiency and yield optimization .

Results

The outcome is the establishment of cost-effective and sustainable production methods for compounds with high industrial demand .

This analysis provides a detailed overview of the diverse applications of 1-Benzyl-2,3-piperazinedione in various scientific fields, highlighting its significance in research and industry. Each application demonstrates the compound’s versatility and potential for contributing to advancements in science and technology.

Neuropharmacology

Summary of Application

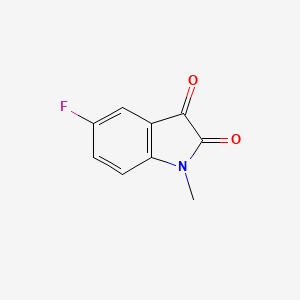

Research has been conducted on novel oxoindolin-2-one derivatives incorporating 1-benzyl-1H-1,2,3-triazole moiety, designed as acetylcholine esterase (AChE) inhibitors for the treatment of Alzheimer’s disease (AD) .

Experimental Procedures

The compounds were synthesized and tested for AChE inhibition at a concentration of 100 μM. Docking assays were performed to understand the structure–activity relationships compared with Donepezil, a known AChE inhibitor .

Results

Two compounds, 4g and 3a, were found to be the most potent, with inhibition percentages of 51 and 50%, respectively. Additional cytotoxic evaluation against three human cancer cell lines revealed that five compounds exhibited strong cytotoxicity, with IC50 values in the range of 0.65–7.17 μM .

Antioxidant Production

Summary of Application

The compound has been identified in the production of metabolites with antioxidant activity by the fungus Botryosphaeria dothidea in submerged fermentation .

Experimental Procedures

The fungus was cultivated, and its supernatant was tested for scavenging activity against various radicals. The main metabolites were identified and quantified .

Results

The supernatant showed high percentage inhibition values against DPPH, superoxide, and hydroxyl radicals, with an IC50 of 0.206 mg/mL, indicating strong antioxidant potential .

Marine Biology

Summary of Application

Bioactive metabolites, including derivatives of 1-Benzyl-2,3-piperazinedione, have been discovered in marine halophilic bacteria, contributing to the understanding of marine microbial biodiversity and its chemical ecology .

Experimental Procedures

Isolation and characterization of metabolites from marine bacteria were performed, leading to the discovery of new compounds with potential biological activities .

Results

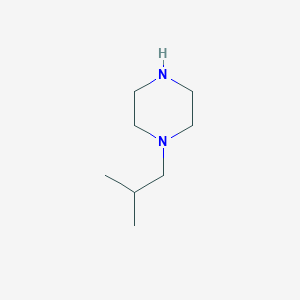

Among the identified metabolites, 3,6-diisobutyl-2,5-piperazinedione showed promising biological activities, marking a significant find in the study of marine microorganisms .

Propiedades

IUPAC Name |

1-benzylpiperazine-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c14-10-11(15)13(7-6-12-10)8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROSYHDWYHBPYST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)C(=O)N1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50367317 | |

| Record name | 1-Benzyl-2,3-piperazinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50367317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-2,3-piperazinedione | |

CAS RN |

63352-56-7 | |

| Record name | 1-Benzyl-2,3-piperazinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50367317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

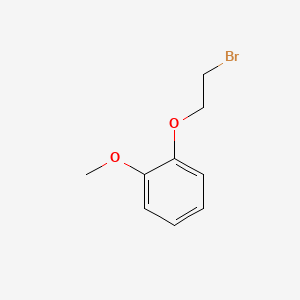

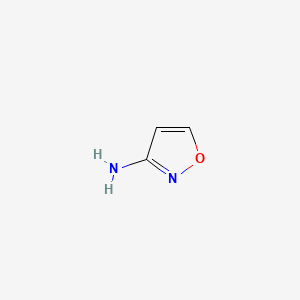

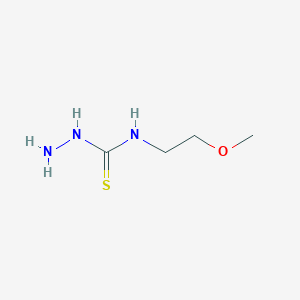

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3-Aminopyridin-4-yl)amino]ethanol](/img/structure/B1271204.png)

![2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetonitrile](/img/structure/B1271205.png)

![4-[2-(4-Bromophenoxy)ethyl]morpholine](/img/structure/B1271218.png)